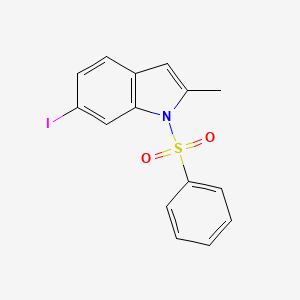

1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole

概要

説明

“1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole” is a complex organic compound. It contains a benzenesulfonyl group, which is an organic analog of sulfuric acid . The compound also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives involves various chemical reactions. For instance, benzenesulfonyl chloride reacts with Grignard reagent from N-unsubstituted indoles to form oxindoles or substituted indoles . In another study, new benzenesulfonamide derivatives were synthesized as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition . Another research reported the synthesis of proline-derived benzenesulfonamides through base-mediated coupling reactions of benzenesulfonyl azides with proline .

Molecular Structure Analysis

The molecular structure of “1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole” can be analyzed using various spectroscopic techniques and X-ray diffraction studies . For instance, a novel 1-benzhydryl piperazine derivative was synthesized and its structure was confirmed by X-ray diffraction study . Another study reported the structure-based drug design and characterization of novel pyrazine hydrazinylidene derivatives with a benzenesulfonate scaffold .

Chemical Reactions Analysis

Benzenesulfonyl compounds exhibit typical reactions of aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation can be reversed above 220 °C . Dehydration with phosphorus pentoxide gives benzenesulfonic acid anhydride . Conversion to the corresponding benzenesulfonyl chloride is effected with phosphorus pentachloride .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chloride, a related compound, include a colorless, oily liquid appearance with a pungent odor . It has a melting point range of 13 - 15 °C and a vapor pressure of 0.68 mm Hg at 25 °C .

科学的研究の応用

- Research Findings : Researchers synthesized 3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamide analogs. Among them, compounds 4b, 4d, 5d, and 5g demonstrated potent in vitro anticancer activity against different cell lines (A549, HeLa, MCF-7, and Du-145). Their IC50 values ranged from 1.98 to 2.72 μM .

- Role : 1,3-Benzenedisulfonyl chloride, a related compound, serves as a pharmaceutical intermediate .

Anticancer Activity

Pharmaceutical Intermediates

Biologically Active Sulfonamide-Based Indole Analog

作用機序

Target of Action

Similar compounds such as benzenesulfinic acid have been found to interact with the oxysterols receptor lxr-beta . This receptor plays a crucial role in controlling cholesterol, fatty acid, and glucose homeostasis.

Mode of Action

It’s worth noting that amines, which are structurally similar to indoles, are known to act as nucleophiles, forming bonds with a variety of electrophiles . They can undergo reactions such as acylation, forming amides .

Biochemical Pathways

For instance, the synthesis of folic acid from para-aminobenzoic acid (PABA) can be inhibited by sulfonamides, which are structurally similar to sulfonyl compounds .

Pharmacokinetics

It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .

Result of Action

The reactions of amines can lead to the formation of various products, such as imines and enamines . These products can have various effects on cellular function and metabolism.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the reactivity and stability of chemical compounds .

Safety and Hazards

Benzenesulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid contact with skin, eyes, and clothing, not to breathe vapors or spray mist, and not to ingest . It is also advised to handle these substances with care and in a well-ventilated area .

将来の方向性

The future directions in the research of benzenesulfonyl compounds include their application in high-energy-storage devices . For instance, a bis(benzene sulfonyl)imide-based single-ion polymer artificial layer for a steady lithium metal anode was constructed, providing a new perspective to achieve a steady lithium metal anode . Another study highlighted the recent advances in the catalytic synthesis of benzosultams, a subclass of bicyclic sulfonamides .

特性

IUPAC Name |

1-(benzenesulfonyl)-6-iodo-2-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO2S/c1-11-9-12-7-8-13(16)10-15(12)17(11)20(18,19)14-5-3-2-4-6-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAJUAMRMKSCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249972 | |

| Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole | |

CAS RN |

1818847-55-0 | |

| Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

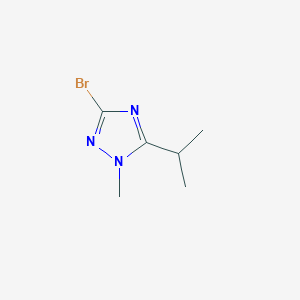

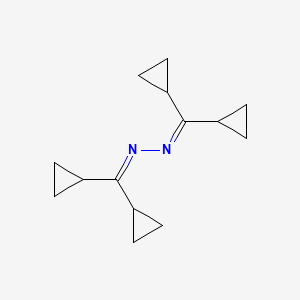

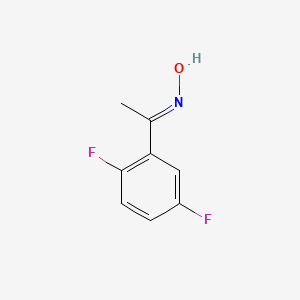

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B3032368.png)

![5-Chlorothieno[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3032373.png)

![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)

![2-[(2,2-Dimethoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3032385.png)